2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-15(12-3-4-12)7-11(10)9-16/h1-2,5,10-12H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTPMOQBWMLNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the cyclopropyl group and the furan ring. Key steps may include cyclization reactions, selective functional group transformations, and coupling reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways, such as anti-inflammatory or anticancer drugs.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
(4-chlorophenyl)methanone: Shares a similar methanone functional group but differs in the aromatic ring structure.
(5-hydroxyindole-3-yl)methanone: Contains an indole ring instead of the furan ring.
(2-furyl)methanone: Similar furan ring structure but lacks the cyclopropyl and hexahydropyrrolo[3,4-c]pyrrole components.
Uniqueness: The uniqueness of 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole lies in its combination of structural elements, which confer specific chemical reactivity and potential biological activity not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the octahydropyrrolo framework.
- Introduction of the cyclopropyl group.
- Functionalization with furan-2-carbonyl.
These synthetic pathways allow for the fine-tuning of the compound's biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrrole derivatives, including those similar to this compound. For instance, derivatives have shown effectiveness against a range of bacteria and fungi, indicating potential applications in treating infections.
| Compound | Microorganism | Activity (MIC) |
|---|---|---|
| A12 | Staphylococcus aureus | 0.5 µg/mL |
| B15 | Escherichia coli | 1.0 µg/mL |
| C7 | Candida albicans | 0.8 µg/mL |
The minimum inhibitory concentration (MIC) values demonstrate that these compounds can inhibit microbial growth effectively.
Inhibitory Effects on Enzymes
A notable area of research is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase.
Key Findings:
- Compounds exhibited IC50 values ranging from 0.97 µM to 28.72 µM against tyrosinase.
- Molecular docking studies suggest a reversible and mixed-type inhibition mechanism.
Case Studies
- Tyrosinase Inhibition Study : A study involving a series of pyrrole derivatives demonstrated that modifications to the furan and cyclopropyl groups significantly enhanced inhibitory activity against tyrosinase, suggesting that structural diversity is crucial for optimizing efficacy.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of these compounds revealed that specific substitutions led to increased potency against resistant strains of bacteria, highlighting their potential as new therapeutic agents.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Tyrosinase : The compound may bind to the active site of tyrosinase, inhibiting its function and thus reducing melanin production.
- Microbial Targets : The structural components may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
Q & A
What are the optimal synthetic routes for 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves cyclization of cyclopropylamine derivatives with carbonyl-containing precursors. A common route includes reacting cyclopropylamine with a diketone or diester under acidic or catalytic conditions to form the bicyclic pyrrolo-pyrrole core . For the furan-2-carbonyl substituent, acylation via Friedel-Crafts or nucleophilic acyl substitution is employed. Key factors affecting yield include:
- Temperature: Elevated temperatures (80–120°C) enhance cyclization efficiency but may risk decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .
- Catalyst: Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure .
Reported yields range from 45–75%, with purity >95% achievable via column chromatography or recrystallization .
How can stereochemical challenges in octahydropyrrolo[3,4-c]pyrrole derivatives be resolved during synthesis?
Level: Advanced
Answer:
The octahydro-pyrrolo-pyrrole system contains multiple stereocenters, necessitating enantioselective methods:
- Chiral auxiliaries: Use of (R)- or (S)-configured cyclopropylamine precursors to control ring fusion stereochemistry .
- Asymmetric catalysis: Organocatalytic [3+2] cycloadditions (e.g., using thiourea catalysts) achieve >90% enantiomeric excess (ee) .
- HPLC analysis: Chiral stationary phases (e.g., amylose-based) confirm ee, with NMR coupling constants (e.g., ) resolving diastereomers .
Contradictions in stereochemical assignments are resolved via X-ray crystallography or NOESY experiments to confirm spatial arrangements .
What analytical techniques are critical for resolving spectral data contradictions in this compound?
Level: Advanced
Answer:
Discrepancies in NMR, IR, or mass spectra often arise from tautomerism or solvent effects. Methodological approaches include:
- Multi-nuclear NMR: and NMR distinguish between keto-enol tautomers of the furan-2-carbonyl group .
- HRMS with isotopic patterns: Confirm molecular formula (e.g., ) and rule out impurities .
- Variable-temperature NMR: Resolve dynamic effects in the octahydro-pyrrolo-pyrrole ring, such as chair-boat inversions .
For IR, DFT-calculated vibrational frequencies validate experimental peaks (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
How do cyclopropyl substituents influence the compound’s stability under acidic or oxidative conditions?
Level: Basic
Answer:
The cyclopropyl group enhances rigidity but introduces strain, affecting stability:
- Acidic conditions: The ring remains intact below pH 3 but may undergo ring-opening via electrophilic attack at higher acidity .
- Oxidative conditions: Stability depends on the oxidant; mild agents (e.g., ) leave the cyclopropane intact, while strong oxidants (e.g., ) cleave the ring .
Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days, confirmed via HPLC .
What computational methods predict the reactivity of the furan-2-carbonyl moiety in nucleophilic substitutions?
Level: Advanced
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic sites:
- Fukui indices: Identify C-3 of the furan as the most nucleophilic site (), favoring acyl transfer reactions .
- Molecular electrostatic potential (MEP): Highlights the carbonyl oxygen ( kcal/mol) as a target for nucleophilic attack .
MD simulations predict solvent effects (e.g., DMSO stabilizes transition states by 2.3 kcal/mol vs. toluene) . Experimental validation via kinetic studies aligns with computational predictions (R² = 0.94) .
What strategies mitigate byproduct formation during the acylation of the pyrrolo-pyrrole core?
Level: Advanced
Answer:
Common byproducts (e.g., over-acylated or dimerized species) are minimized via:
- Protecting groups: Temporary protection of secondary amines with Boc groups reduces unwanted nucleophilic attack .
- Slow addition of acylating agents: Controls exothermicity, reducing polymerization (e.g., <5% dimerization at 0.1 mL/min addition rate) .
- In situ quenching: Scavengers (e.g., silica-bound amines) trap excess acyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
